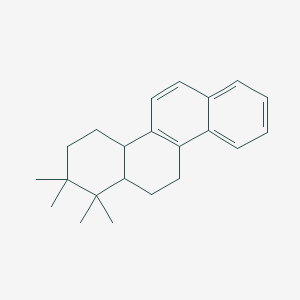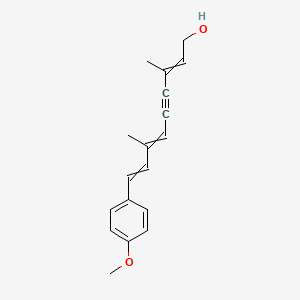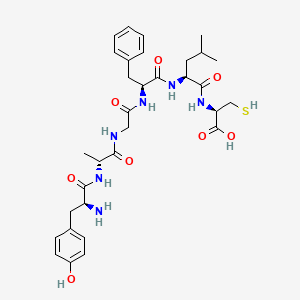![molecular formula C14H12ClNO B14316495 Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide CAS No. 105609-11-8](/img/structure/B14316495.png)
Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide is an organic compound that belongs to the class of amine oxides This compound is characterized by the presence of a benzenamine structure with a 2-chlorophenyl group and a 4-methyl group attached to the nitrogen atom, which is further oxidized to form an N-oxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide typically involves the oxidation of the corresponding amine. One common method is the oxidation of the tertiary amine using hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (RCOOOH). The reaction proceeds as follows:
-
Oxidation with Hydrogen Peroxide
- Reactants: Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, hydrogen peroxide.
- Conditions: The reaction is carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
- Products: this compound.
-
Oxidation with Peroxycarboxylic Acids
- Reactants: Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, peroxycarboxylic acid.
- Conditions: The reaction is typically conducted in an organic solvent at room temperature.
- Products: this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of oxidizing agent and solvent can be adjusted to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form more complex structures.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxycarboxylic acids.
Reduction: Metal hydrides (e.g., sodium borohydride), catalytic hydrogenation.
Substitution: Halogens, nitro groups, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state compounds.
Reduction: Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide involves its interaction with molecular targets through its N-oxide functional group. The compound can act as an oxidizing agent, transferring oxygen to other molecules. This property is exploited in various chemical reactions and potential biological activities. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide can be compared with other similar compounds such as:
Benzenamine, N-[(2-methoxyphenyl)methylene]-: Similar structure but with a methoxy group instead of a chloro group.
Benzenamine, 4-chloro-N-methyl-: Lacks the N-oxide functional group.
Benzenamine, N-(phenylmethylene)-: Lacks the chloro and methyl groups.
Uniqueness
The presence of the N-oxide functional group and the specific substitution pattern (2-chlorophenyl and 4-methyl) make this compound unique
Propriétés
Numéro CAS |
105609-11-8 |
|---|---|
Formule moléculaire |
C14H12ClNO |
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-N-(4-methylphenyl)methanimine oxide |
InChI |
InChI=1S/C14H12ClNO/c1-11-6-8-13(9-7-11)16(17)10-12-4-2-3-5-14(12)15/h2-10H,1H3 |
Clé InChI |
GQUNLVQAVUMCOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[N+](=CC2=CC=CC=C2Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




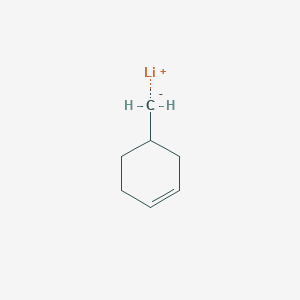
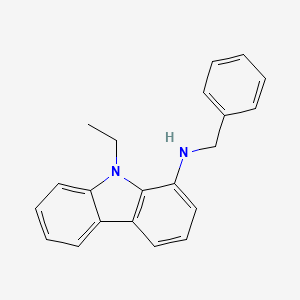
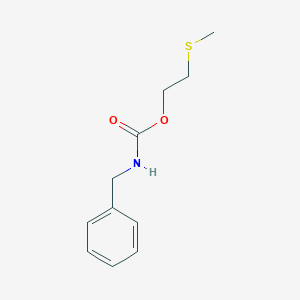
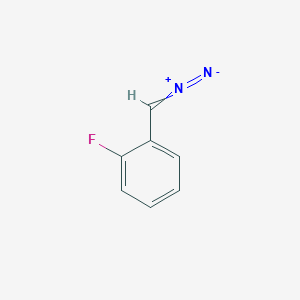


![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)
![2-Phenyl-6,7,8,9-tetrahydrocycloocta[b]pyridin-10(5H)-one](/img/structure/B14316467.png)
